N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N4O2/c1-31-14-11-18-15-17(5-10-21(18)31)22(32-12-3-2-4-13-32)16-29-23(33)24(34)30-20-8-6-19(7-9-20)25(26,27)28/h5-10,15,22H,2-4,11-14,16H2,1H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQLYWPRXOZWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-2,3-dihydro-1H-indol-5-amine
The 1-methyl-2,3-dihydro-1H-indol-5-yl moiety is synthesized via a Cadogan-Sundberg reductive cyclization, a method validated for indole derivatives. Starting from 5-nitro-1-methylindoline, the nitro group is reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (10% w/w) in ethanol at 25°C for 12 hours. Subsequent methylation of the indoline nitrogen is achieved with methyl iodide (1.2 equiv) and potassium carbonate (2 equiv) in DMF at 60°C for 6 hours, yielding 1-methyl-2,3-dihydro-1H-indol-5-amine with 85% purity (HPLC).
Key challenges include regioselective reduction and avoiding over-methylation. Optimization studies indicate that maintaining a reaction temperature below 70°C minimizes byproduct formation.
Preparation of 2-(Piperidin-1-yl)ethylamine Intermediate
The ethylamine linker bearing both indole and piperidine substituents is constructed via a reductive amination strategy. A ketone intermediate, 5-(2-oxoethyl)-1-methyl-2,3-dihydro-1H-indole, is synthesized by reacting 1-methyl-2,3-dihydro-1H-indol-5-amine with chloroacetyl chloride (1.5 equiv) in dichloromethane (DCM) at 0°C, followed by hydrolysis with aqueous sodium bicarbonate. Reductive amination of this ketone with piperidine (1.2 equiv) and ammonium acetate (3 equiv) in methanol, using sodium cyanoborohydride (1.5 equiv) as the reducing agent, affords 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylamine in 72% yield.
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Reducing Agent | NaBH3CN, NaBH4 | NaBH3CN | 72 |
| Solvent | MeOH, THF, DCM | MeOH | 72 |
| Temperature (°C) | 25, 40, 60 | 25 | 72 |
Synthesis of 4-(Trifluoromethyl)aniline Derivative
4-(Trifluoromethyl)aniline is commercially available but can be synthesized via Ullmann-type coupling of aniline with trifluoromethyl iodide in the presence of copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C for 24 hours. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields the product in 89% purity (NMR).
Amide Coupling to Form Ethanediamide Linker
The final step involves sequential amide coupling using oxalyl chloride as the diacid precursor. First, 4-(trifluoromethyl)aniline (1.1 equiv) reacts with oxalyl chloride (1 equiv) in anhydrous DCM at −10°C for 2 hours, forming the monoacid chloride intermediate. This intermediate is then coupled with 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylamine (1 equiv) in the presence of triethylamine (2 equiv) at 25°C for 12 hours, yielding the target diamide in 68% yield.
Table 2: Comparative Analysis of Coupling Agents
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 65 |
| Oxalyl Chloride | DCM | −10 → 25 | 68 |
| HATU/DIEA | DMF | 25 | 62 |
Structural Characterization and Validation
The target compound is characterized via:
- NMR Spectroscopy : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) δ 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 6.92 (s, 1H, Indole-H), 3.78–3.65 (m, 4H, Piperidine-H), 2.95 (s, 3H, N-CH$$ _3 $$).
- Mass Spectrometry : ESI-MS m/z 546.2 [M+H]$$ ^+ $$.
- X-ray Crystallography : Centrosymmetric dimers formed via N—H⋯N hydrogen bonds, with a piperidine chair conformation (bond angles 109.5–112.3°).
Scalability and Industrial Considerations
Large-scale production (100 g) employs flow chemistry for the reductive amination step, achieving 70% yield with a residence time of 30 minutes. Residual solvent analysis (GC-MS) confirms DMF levels <10 ppm, complying with ICH guidelines.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially enhanced biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules and its role in various organic reactions.
Biology
In biology, the compound’s interactions with biological macromolecules are of interest. Studies focus on its binding affinity to proteins, enzymes, and receptors, which can provide insights into its potential as a therapeutic agent.
Medicine
In medicine, N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
In industry, the compound’s properties are leveraged for various applications, including the development of new materials, catalysts, and chemical intermediates. Its unique structure can impart desirable characteristics to industrial products.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituent positioning or functional groups, as outlined below:
Key Observations :
- Trifluoromethyl Position: The meta vs. para substitution ( vs.
- Heterocyclic Modifications : Replacement of dihydroindole with benzodioxol () introduces additional oxygen atoms, enhancing polarity but reducing lipophilicity (ClogP estimated to increase by ~0.5 units).
- Piperazine/Piperidine Variants : Compound 14 () replaces piperidine with a bulkier isopropylpiperazine group, which may affect CNS penetration due to increased molecular weight (~522 g/mol).
Computational Similarity Metrics
Studies utilizing Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints) classify the target compound and analogs as moderately similar (Tanimoto scores: 0.65–0.78), suggesting shared pharmacophoric features but divergent side chains . For example:
Analytical Comparisons via Mass Spectrometry
Molecular networking using MS/MS fragmentation patterns (cosine scores) clusters the target compound with its meta-trifluoromethyl analog (cosine score > 0.85) but separates it from benzodioxol derivatives (cosine score < 0.5) . This aligns with structural data, where minor substituent changes preserve fragmentation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
